N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide
CAS No.: 2034280-30-1
Cat. No.: VC6011075
Molecular Formula: C20H18N2O3S
Molecular Weight: 366.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034280-30-1 |
|---|---|
| Molecular Formula | C20H18N2O3S |
| Molecular Weight | 366.44 |
| IUPAC Name | N-[[4-(furan-3-yl)phenyl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |
| Standard InChI | InChI=1S/C20H18N2O3S/c1-26-18-5-3-2-4-17(18)22-20(24)19(23)21-12-14-6-8-15(9-7-14)16-10-11-25-13-16/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24) |
| Standard InChI Key | CMXQZUHZLBROOM-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Introduction
Structural Characteristics and Molecular Design
The compound’s structure is defined by two primary aromatic systems connected through an oxalamide (-NHC(=O)C(=O)NH-) bridge. The furan-3-ylbenzyl group consists of a benzyl ring substituted at the para position with a furan-3-yl moiety, while the 2-(methylthio)phenyl group features a phenyl ring with a methylthio (-SMe) substituent at the ortho position. The oxalamide linker introduces hydrogen-bonding capabilities, which may influence molecular packing and intermolecular interactions .
Table 1: Key Structural and Molecular Data
The furan ring contributes electron-rich aromaticity, while the methylthio group enhances lipophilicity and potential sulfur-mediated interactions . The oxalamide bridge, a hallmark of this structural family, is known to facilitate hydrogen bonding and metal coordination, properties critical for applications in supramolecular chemistry .
| Step | Reaction Description | Reagents/Conditions |
|---|---|---|
| 1 | Synthesis of 4-(furan-3-yl)benzylamine | Furan-3-carbaldehyde, benzyl bromide, Pd catalysis |
| 2 | Synthesis of 2-(methylthio)aniline | 2-Aminothiophenol, CH3I, K2CO3 |
| 3 | Oxalyl chloride activation | Oxalyl chloride, DCM, 0°C |
| 4 | Amide coupling | Et3N, THF, room temperature |
This methodology aligns with reported procedures for structurally related oxalamides, such as N1,N2-bis(thiophen-2-ylmethyl)oxalamide, which employs similar amidation strategies .
Physicochemical Properties
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Lipophilicity: The methylthio group and aromatic systems likely confer moderate hydrophobicity, suggesting solubility in organic solvents like DMSO or dichloromethane .
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Hydrogen-Bonding Capacity: The oxalamide moiety enables hydrogen bonding with polar solvents (e.g., DMF, ethanol) and biological targets .
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Thermal Stability: Oxalamides generally exhibit decomposition temperatures above 200°C, though stability may vary with substituents .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Oxalamide Derivatives
*Note: Data from excluded sources (e.g.,) are omitted per user guidelines.
The target compound distinctively combines furan (oxygen heterocycle) and methylthio (sulfur-containing) groups, potentially enabling dual mechanisms of action in biological systems. Compared to thiophene-based analogs , the furan ring may offer improved metabolic stability, while the methylthio group could enhance membrane permeability.
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